molecular formula C13H8FN3O3S2 B2874861 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 477511-59-4

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2874861
CAS RN: 477511-59-4
M. Wt: 337.34
InChI Key: WARQMSMGWYNWGR-FYWRMAATSA-N
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Description

The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 6-Fluoro-2-Methylbenzo[d]thiazol-5-yl compounds has been described in a patent . The patent provides improved reaction schemes and novel reaction intermediates for the synthesis of molecules useful as O-GlcNAcase (OGA) inhibitors .

Scientific Research Applications

Solid-Phase Synthesis Techniques

Solid-phase synthesis methods have been utilized to create complex organic molecules, such as 1,5-Benzodiazepin-2-ones, which are structurally similar to the compound . These methods offer efficient routes to synthesize derivatives with potential biological activities (Lee, Gauthier, & Rivero, 1999).

Antimicrobial Applications

Thiazole derivatives have shown promising antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine have been synthesized for their antimicrobial potential against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial activity, which could suggest a similar application for the compound (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

The development of novel derivatives of benzothiazoles, including those with specific substituents like fluorine, has been explored for antitumor activities. These compounds have shown cytostatic activities against various malignant human cell lines, indicating the potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide for antitumor research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Synthesis and Pharmacological Evaluation

Compounds structurally related to the target molecule have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and antinociceptive activities. This indicates the potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide in the development of new therapeutic agents (Alam, Khan, Siddiqui, & Ahsan, 2010).

Corrosion Inhibition

The inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion in acidic environments has been studied, showing that these compounds can serve as effective corrosion inhibitors. This suggests possible industrial applications for the compound in protecting metals against corrosion (El aoufir, Zehra, Lgaz, Chaouiki, Serrar, Kaya, Salghi, AbdelRaheem, Boukhris, Guenbour, & Chung, 2020).

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, mechanism of action, and potential applications in treating diseases. The use of related compounds for treating neurodegenerative diseases suggests potential therapeutic applications for this compound .

Mechanism of Action

Target of Action

The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc from serine and threonine residues in proteins. This process is essential for the regulation of cellular processes such as signaling, transcription, and protein degradation.

Mode of Action

The compound interacts with its target, OGA, by inhibiting its activity This inhibition alters the normal function of OGA, leading to an accumulation of O-GlcNAc-modified proteins in the cell

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, which is crucial for cellular processes such as signal transduction, protein-protein interactions, and protein stability. By inhibiting OGA, the compound disrupts the normal functioning of this pathway, leading to changes in the cellular processes mentioned above.

Result of Action

The inhibition of OGA by the compound leads to an accumulation of O-GlcNAc-modified proteins in the cell . This can affect various cellular processes, potentially leading to changes in cell signaling, transcription, and protein degradation. The exact molecular and cellular effects of the compound’s action depend on the specific proteins that are O-GlcNAc modified and the cellular context.

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3S2/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQMSMGWYNWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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